molecular formula C15H16N4O B2461301 (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448061-04-8

(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2461301
CAS RN: 1448061-04-8
M. Wt: 268.32
InChI Key: JIWSETMJELYDTI-UHFFFAOYSA-N
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Description

(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has shown potential applications in various scientific research fields. It has been studied as a potential inhibitor of protein kinases, which are involved in cell signaling pathways and play a crucial role in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone in lab experiments include its potential as a potent inhibitor of protein kinases and its fluorescent properties, which can aid in imaging cellular processes. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic synthesis.

Future Directions

There are several future directions for the study of (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone. One potential direction is the study of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research can be conducted to optimize the synthesis method and improve the yield and purity of the compound. Finally, the fluorescent properties of this compound can be further studied to develop new imaging techniques for cellular processes.

Synthesis Methods

The synthesis of (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves a multi-step process that requires expertise in organic synthesis. The first step involves the preparation of the pyrrolo[3,4-d]pyrimidine ring, followed by the introduction of the dimethylamino group and the phenyl group. The final step involves the introduction of the methanone group. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-18(2)13-5-3-11(4-6-13)15(20)19-8-12-7-16-10-17-14(12)9-19/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWSETMJELYDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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